molecular formula C4H12N2O2S B3060479 N-butylsulfamide CAS No. 42731-63-5

N-butylsulfamide

Cat. No.: B3060479
CAS No.: 42731-63-5
M. Wt: 152.22 g/mol
InChI Key: SYIVDRTWCRQIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butylsulfamide is a chemical compound with the linear formula C4H12N2O2S . Its CAS Number is 42731-63-5 and it has a molecular weight of 152.216 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4H12N2O2S . For a more detailed structural analysis, techniques such as mass spectrometry can be used .

Scientific Research Applications

1. Cancer Research

N-butylsulfamide has been investigated in the context of cancer research. A study by Irving, Tice, and Murphy (1979) explored the impact of disulfiram, a compound related to this compound, on bladder cancer in rats induced by N-n-butyl-N(4-hydroxybuty)nitrosamine (BHBN). This research found that disulfiram significantly inhibited bladder cancer induction in rats exposed to BHBN, indicating a potential role in cancer prevention or treatment (Irving et al., 1979).

2. Pharmacodynamics

A study by Loubatières (1959) delved into the general pharmacodynamics of hypoglycemic arylsulfonamides, a category including compounds like this compound. This research contributed to understanding the mechanism of action and potential therapeutic applications of these compounds (Loubatières, 1959).

3. Peptide Mimic Synthesis

Turcotte, Bouayad‐Gervais, and Lubell (2012) investigated the synthesis of N-aminosulfamide peptide mimics. Their work demonstrated effective methods for synthesizing aza-sulfurylglycinyl tripeptide analogs, which are relevant in the development of peptidomimetics for various applications (Turcotte et al., 2012).

4. Polymer Science

In the field of polymer science, the seeded semibatch emulsion polymerization of n-butyl acrylate was studied by Plessis et al. (2000), which provides insights into the chemical processes and applications in materials science (Plessis et al., 2000).

5. Environmental Remediation

Liang, Kao, Kuo, and Chen (2011) explored the use of persulfate-releasing barriers, involving compounds related to this compound, for remediating groundwater contaminated with methyl tert-butyl ether (MTBE) and benzene (Liang et al., 2011).

6. Thermal Studies

Paul et al. (2014) conducted experimental investigations on the thermophysical properties of ionic liquids including N-butyl-N, N, N-trimetylammoniumbis(trifluormethylsulfonyl)imide for applications in solar thermal collectors. This study contributes to the development of new materials for solar energy systems (Paul et al., 2014).

Properties

IUPAC Name

1-(sulfamoylamino)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-2-3-4-6-9(5,7)8/h6H,2-4H2,1H3,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIVDRTWCRQIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493711
Record name N-Butylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42731-63-5
Record name N-Butylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butylsulfamide
Reactant of Route 2
Reactant of Route 2
N-butylsulfamide
Reactant of Route 3
N-butylsulfamide
Reactant of Route 4
Reactant of Route 4
N-butylsulfamide
Reactant of Route 5
N-butylsulfamide
Reactant of Route 6
N-butylsulfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.